![molecular formula C12H18O2 B2823954 Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate CAS No. 1263291-39-9](/img/structure/B2823954.png)
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate
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Description
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a chemical compound with the empirical formula C12H18O2 . It has a molecular weight of 194.27 . The compound is also known by its synonyms: (1α,8α,9α)-bicyclo[6.1.0]non-4-en-9-carboxylic acid ethyl ester, and ethyl (1α,8α,9α)-bicyclo[6.1.0]non-4-en-9-carboxylate .
Scientific Research Applications
Enantioselective Synthesis and Attractants
A notable study on the enantioselective synthesis aimed at producing potent attractants for pests highlights the chemical's utility in agricultural research. The compound was stereoselectively synthesized, utilizing key steps like asymmetric Diels–Alder reaction and iodolactonization, demonstrating its application in developing environmentally friendly pest control methods (Raw & Jang, 2000).
Reaction Mechanisms and Synthetic Applications
Research into the PRINS reaction of ethyl bicyclo[2.2.1]-hept-5-en-2-carboxylate has expanded our understanding of reaction mechanisms involving bicyclic compounds. This study provided insights into Wagner-Meerwein type rearrangement and lactonization product formation, which are crucial for synthetic organic chemistry (Wu, 1982).
Structural Studies and Conformational Behavior
Detailed structural studies using NMR spectroscopy have been conducted to understand the conformational behavior of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate. These studies provide valuable information on the compound's structure, aiding in the development of new synthetic strategies and materials (Arias-Pérez et al., 1995).
Polymer Chemistry and Enzymatic Catalysis
In the field of polymer chemistry, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst, showcasing the compound's potential in creating novel polymeric materials. This approach demonstrates the intersection of enzymatic catalysis and material science, offering pathways for developing new materials with unique properties (Pang, Ritter, & Tabatabai, 2003).
properties
IUPAC Name |
ethyl (1S,4Z,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-/t9-,10+,11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOUWGVQCUYLAA-ACNMEMRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCC=CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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